molecular formula C7H7NO3 B1352898 Methyl 5-hydroxypyridine-2-carboxylate CAS No. 30766-12-2

Methyl 5-hydroxypyridine-2-carboxylate

Cat. No. B1352898
Key on ui cas rn: 30766-12-2
M. Wt: 153.14 g/mol
InChI Key: YYAYXDDHGPXWTA-UHFFFAOYSA-N
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Patent
US07737161B2

Procedure details

To a suspension of methyl 5-hydroxypyridin-2-carboxylate (5.30 g) in dichloromethane (75 ml), m-chloroperbenzoic acid (>65%, 11.0 g) is added under ice-cooling, and the mixture is stirred at room temperature for 5 hours. The reaction solution is concentrated under reduced pressure. The residue is suspended in ethyl acetate and collected by filtration to give the title compound (4.62 g). Mother liquor is concentrated under reduced pressure and the resulting residue is purified by silica gel column chromatography (eluent: chloroform to methanol/chloroform=1/5). The resulting solid is suspended in ethyl acetate/diethyl ether and collected by filtration to give the title compound (0.68 g).
Quantity
5.3 g
Type
reactant
Reaction Step One
Quantity
11 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:3]=[CH:4][C:5]([C:8]([O:10][CH3:11])=[O:9])=[N:6][CH:7]=1.ClC1C=CC=C(C(OO)=[O:20])C=1>ClCCl>[OH:1][C:2]1[CH:7]=[N+:6]([O-:20])[C:5]([C:8]([O:10][CH3:11])=[O:9])=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
5.3 g
Type
reactant
Smiles
OC=1C=CC(=NC1)C(=O)OC
Name
Quantity
11 g
Type
reactant
Smiles
ClC1=CC(=CC=C1)C(=O)OO
Name
Quantity
75 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture is stirred at room temperature for 5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
is added under ice-
TEMPERATURE
Type
TEMPERATURE
Details
cooling
CONCENTRATION
Type
CONCENTRATION
Details
The reaction solution is concentrated under reduced pressure
FILTRATION
Type
FILTRATION
Details
collected by filtration

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
OC1=CC=C([N+](=C1)[O-])C(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 4.62 g
YIELD: CALCULATEDPERCENTYIELD 78.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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